molecular formula C11H17NO B13252936 2-methoxy-5-methyl-N-(propan-2-yl)aniline

2-methoxy-5-methyl-N-(propan-2-yl)aniline

Cat. No.: B13252936
M. Wt: 179.26 g/mol
InChI Key: NQHWCAOKXGWEEO-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and an isopropyl group attached to the nitrogen atom. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-methyl-N-(propan-2-yl)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable building block for the synthesis of hindered amine motifs, which are important in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .

Biological Activity

2-Methoxy-5-methyl-N-(propan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-methyl aniline with isopropylamine. The synthesis can be performed using various methods, including conventional heating and microwave-assisted techniques, which enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that related aniline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound Microorganism MIC (mg/mL)
This compoundE. coli0.0195
Related Aniline DerivativeBacillus mycoides0.0048
Related Aniline DerivativeC. albicans0.0048

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM)
HeLa0.75
A5490.43
MDA-MB-231>10

Notably, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The mechanism involves disruption of microtubule polymerization, which is crucial for cell division .

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
  • Induction of Methuosis : Certain derivatives induce methuosis, a form of cell death characterized by cytoplasmic vacuolization without typical apoptotic features .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies

A study published in MDPI reported on the antiproliferative effects of various substituted anilines, including those similar to this compound. The findings indicated that modifications at specific positions on the aniline ring significantly influenced biological activity .

Another research article highlighted the efficacy of related compounds against resistant strains of bacteria, emphasizing their potential in treating infections that are difficult to manage with conventional antibiotics .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methoxy-5-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17NO/c1-8(2)12-10-7-9(3)5-6-11(10)13-4/h5-8,12H,1-4H3

InChI Key

NQHWCAOKXGWEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C)C

Origin of Product

United States

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